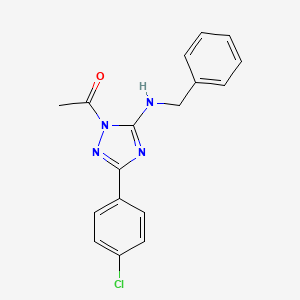
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone, also known as DMPH, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DMPH is a hydrazone derivative of cyclopentanecarbaldehyde that has been used as a reagent for the determination of carbonyl compounds in various samples.
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone involves the formation of a hydrazone derivative with carbonyl compounds. The reaction between this compound and carbonyl compounds is a nucleophilic addition reaction that results in the formation of a yellow-colored product. The reaction is highly specific for carbonyl compounds and does not react with other functional groups.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a reagent that is used in scientific research to determine the carbonyl content of various samples. It is not used as a drug or therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone in lab experiments include its high specificity for carbonyl compounds, its ease of use, and its low cost. The limitations of using this compound include its low solubility in water, its sensitivity to light, and its potential toxicity.
Zukünftige Richtungen
There are many future directions for the use of 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone in scientific research. One potential application is in the study of oxidative stress and aging-related diseases. This compound can be used to determine the carbonyl content of various biomolecules in aging-related diseases such as Alzheimer's disease and Parkinson's disease. Another potential application is in the study of protein carbonylation in cancer and other diseases. This compound can be used to determine the carbonyl content of proteins in cancer cells and other diseased tissues. Overall, this compound is a valuable reagent that has many potential applications in scientific research.
Synthesemethoden
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanecarbaldehyde in the presence of hydrazine hydrate. The resulting product is then treated with 3,4-dinitrophenylhydrazine to form this compound. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone has been widely used in scientific research as a reagent for the determination of carbonyl compounds in various samples. It has been used to determine the carbonyl content of proteins, lipids, and other biomolecules. This compound reacts with carbonyl compounds to form a yellow-colored product that can be easily measured spectrophotometrically. This method is widely used in the study of oxidative stress and aging-related diseases.
Eigenschaften
IUPAC Name |
N-[(E)-[1-(3,4-dimethoxyphenyl)cyclopentyl]methylideneamino]-3,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-29-18-8-5-14(11-19(18)30-2)20(9-3-4-10-20)13-21-22-15-6-7-16(23(25)26)17(12-15)24(27)28/h5-8,11-13,22H,3-4,9-10H2,1-2H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTWIBBCISYPEG-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C=NNC3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)/C=N/NC3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)

![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)





![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5720670.png)
![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)
